molecular formula C8H5F2IO3 B2733262 3-(Difluoromethoxy)-4-iodobenzoic acid CAS No. 1695687-68-3

3-(Difluoromethoxy)-4-iodobenzoic acid

Cat. No.: B2733262
CAS No.: 1695687-68-3
M. Wt: 314.026
InChI Key: XUDGTJHOJIRNAE-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)-4-iodobenzoic acid is a halogenated benzoic acid derivative with the CAS number 1695687-68-3 and a molecular weight of 314.02 . Its molecular formula is C8H5F2IO3, and it can be represented by the SMILES string O=C(O)C1=CC=C(I)C(OC(F)F)=C1, which defines its core structure featuring a carboxylic acid group, an iodine substituent, and a difluoromethoxy group on the aromatic ring . This specific structure makes it a valuable synthetic intermediate, or building block, in organic chemistry and medicinal chemistry research. Researchers can utilize this compound to synthesize more complex molecules; for instance, its methyl ester derivative, Methyl 4-(difluoromethoxy)-3-iodobenzoate (CAS 1131614-23-7), is a known precursor in synthetic pathways, demonstrating the utility of the parent acid in constructing pharmaceutically relevant compounds . The presence of both the iodine atom and the carboxylic acid group offers two distinct sites for further chemical modification through cross-coupling reactions and functional group transformations, respectively. This benzoic acid derivative is intended for research and development applications in a laboratory setting. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(difluoromethoxy)-4-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2IO3/c9-8(10)14-6-3-4(7(12)13)1-2-5(6)11/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDGTJHOJIRNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Difluoromethoxy 4 Iodobenzoic Acid

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis of 3-(Difluoromethoxy)-4-iodobenzoic acid reveals two principal disconnection points, leading to logical synthetic pathways. The primary bonds considered for disconnection are the carbon-iodine (C-I) bond and the aryl-oxygen (Ar-O) bond of the difluoromethoxy group.

Disconnection A: C-I Bond: This strategy involves the iodination of a precursor molecule, 3-(difluoromethoxy)benzoic acid. This approach relies on a regioselective electrophilic aromatic substitution (iodination) directed by the existing substituents. The difluoromethoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. Their combined influence would need to favor iodination at the C-4 position.

Disconnection B: Ar-OCF₂H Bond: This alternative pathway involves the introduction of the difluoromethoxy group onto a 3-hydroxy-4-iodobenzoic acid intermediate. This method hinges on the successful O-difluoromethylation of a substituted phenol (B47542), a reaction that must be compatible with the carboxylic acid and iodo functionalities already present on the aromatic ring.

Both strategies require careful selection of reagents and reaction conditions to achieve the desired product with high yield and purity, avoiding unwanted side reactions.

Approaches to Introducing the Difluoromethoxy Group on Aromatic Systems

The difluoromethoxy (–OCF₂H) group is a valuable motif in medicinal chemistry, acting as a lipophilic hydrogen bond donor and a bioisostere for other functional groups. nih.govmdpi.com Its introduction onto aromatic systems, particularly phenols, is a key step in many synthetic routes.

Electrophilic difluoromethylation reagents are designed to deliver an electrophilic "CF₂H⁺" equivalent to a nucleophile. Reagents such as S-(difluoromethyl)diarylsulfonium salts have been developed for this purpose. However, these first-generation reagents have shown limited applicability, often failing to react with phenols, carbon nucleophiles, and primary or secondary amines, while successfully reacting with softer nucleophiles like tertiary amines and phosphines. nih.gov More recently, new electrophilic sources based on hypervalent iodine and sulfonium (B1226848) salts have been designed, primarily for the functionalization of thiols and various carbon nucleophiles. nih.gov The direct electrophilic O-difluoromethylation of phenols remains a significant challenge.

Nucleophilic difluoromethylation typically proceeds via the reaction of an oxygen nucleophile (a phenoxide) with a difluorocarbene (:CF₂) source. This is the most common and practical approach for synthesizing aryl difluoromethyl ethers. orgsyn.orgsci-hub.se

Several precursors can generate difluorocarbene under appropriate conditions:

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A widely used, commercially available, and stable solid that generates difluorocarbene upon heating in a polar aprotic solvent. orgsyn.orgrsc.org

S-(Difluoromethyl)sulfonium Salts: These bench-stable salts can also serve as effective difluorocarbene precursors for the difluoromethylation of phenols and thiophenols. sci-hub.se

Difluoromethyl Phenyl Sulfone (PhSO₂CF₂H): This compound can act as a versatile nucleophilic difluoromethylating agent through its deprotonated form, which can then be used in various transformations. acs.org

Difluorobromoacetic Acid (BrCF₂CO₂H): This reagent can generate difluorocarbene under visible-light photoredox catalysis, enabling the O-difluoromethylation of phenols and heteroaryl alcohols. nih.gov

The general mechanism involves the deprotonation of the phenol by a base to form a more nucleophilic phenoxide, which then traps the highly reactive difluorocarbene intermediate generated in situ. rsc.org

Direct difluoromethoxylation refers to methods that install the OCF₂H group in a single conceptual step. For phenols, this is most effectively achieved through the difluorocarbene-mediated reactions described above. The reaction of a phenol with a difluorocarbene precursor like sodium chlorodifluoroacetate in the presence of a base is a straightforward and high-yielding method for the synthesis of aryl difluoromethyl ethers. orgsyn.orgsci-hub.se

Recent advances have also led to the development of radical-based methods for C-H difluoromethoxylation. These techniques utilize novel redox-active reagents that can generate the difluoromethoxyl radical (•OCF₂H) under photocatalytic conditions. nih.govchemistryviews.orgrsc.org While primarily applied to C-H functionalization of arenes, these methods highlight the expanding toolkit for incorporating this important functional group.

The efficiency of O-difluoromethylation of phenols is highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, temperature, and the specific difluorocarbene precursor.

ParameterVariationEffect on ReactionReference
Base K₂CO₃, NaOH, LiOH, Cs₂CO₃The base is crucial for generating the phenoxide. Its strength and solubility can impact reaction rate and yield. In some cases, increasing the amount of base can improve yield. sci-hub.sersc.orggoogle.com
Solvent DMF, DMSO, Dioxane, AcetonitrilePolar aprotic solvents are generally preferred as they can dissolve the reagents and facilitate the reaction. The choice of solvent can influence the stability of the carbene and the reaction temperature. orgsyn.orggoogle.com
Temperature 60–120 °CTemperature must be high enough to induce decarboxylation of the carbene precursor (e.g., ClCF₂CO₂Na) but not so high as to cause decomposition of the product or starting materials. Optimal temperature is crucial for maximizing yield. rsc.orggoogle.com
Reagent ClCF₂CO₂Na, Sulfonium SaltsSodium chlorodifluoroacetate is a common, cost-effective choice. Other reagents like S-(difluoromethyl)sulfonium salts may offer different reactivity profiles or milder conditions. orgsyn.orgsci-hub.se

Methods for Aromatic Iodination in the Presence of Oxygenated Functionalities

Aromatic iodination is an electrophilic aromatic substitution reaction that introduces an iodine atom onto an aromatic ring. fiveable.me The presence of both a difluoromethoxy group (an ortho-, para-directing activator) and a carboxylic acid group (a meta-directing deactivator) on the ring requires a robust and selective iodination method. The reaction conditions must be compatible with these oxygenated functionalities.

Several iodinating systems are available for such transformations:

Elemental Iodine (I₂): Iodination with molecular iodine is often slow and requires an activating agent or catalyst, especially for deactivated rings. fiveable.memanac-inc.co.jp For activated rings like phenols and phenol ethers, an oxidizing agent is typically used to generate a more potent electrophilic iodine species in situ. manac-inc.co.jpmanac-inc.co.jp

N-Iodosuccinimide (NIS): NIS is a mild and easy-to-handle iodinating agent. Its reactivity can be enhanced by using it in combination with a Lewis acid catalyst, such as silver(I) triflimide or iron(III) chloride, which increases the electrophilicity of the iodine. organic-chemistry.org

Iodic Acid (HIO₃): In the presence of a strong acid like sulfuric acid, iodic acid can be a powerful iodinating reagent, capable of functionalizing even deactivated arenes like nitrobenzene. nih.gov

Potassium Iodide (KI) with an Oxidant: A combination of an iodide salt like KI with a strong oxidizing agent (e.g., ammonium (B1175870) peroxodisulfate) provides an environmentally benign method for iodinating activated aromatics like phenols. This method often favors ortho-monoiodination. organic-chemistry.org

Reagent SystemSubstrate TypeConditionsCommentsReference
I₂ + Oxidizing Agent (e.g., H₂O₂, HIO₃)Activated & Deactivated ArenesOften requires acidic conditions.A classic method; the choice of oxidant is key. manac-inc.co.jpmdpi.com
N-Iodosuccinimide (NIS)Activated & Moderately Deactivated ArenesCan be used alone or with a Lewis acid catalyst (e.g., AgOTf, FeCl₃).Mild conditions, high selectivity often achievable. organic-chemistry.org
1,3-Diiodo-5,5-dimethylhydantoin (DIH)Activated Arenes (Anisoles, Anilines)Can be catalyzed by thiourea (B124793) or disulfides.Highly regioselective and provides high yields for activated systems. organic-chemistry.org
KI + (NH₄)₂S₂O₈Activated Arenes (Phenols, Anilines)Aqueous methanol (B129727), room temperature.Environmentally friendly, often gives ortho-iodination. organic-chemistry.org
HIO₃ + H₂SO₄Deactivated ArenesAcetic acid/anhydride solvent.Powerful system for electron-poor aromatic rings. nih.gov

Regioselective Direct Iodination of Substituted Benzoic Acids

Direct iodination of an aromatic ring that already contains a carboxylic acid and a difluoromethoxy group presents a significant challenge in regioselectivity. The directing effects of the existing substituents play a crucial role in determining the position of the incoming iodo group. The carboxylic acid group is a meta-director, while the difluoromethoxy group is an ortho-, para-director. Therefore, starting with 3-(difluoromethoxy)benzoic acid, the incoming electrophile (iodine) would be directed to the 4-, 5-, and 6-positions, potentially leading to a mixture of isomers.

To overcome this, modern synthetic methods employ directing groups to achieve high regioselectivity. The carboxylic acid group itself can act as a directing group in transition-metal-catalyzed C-H activation reactions. researchgate.netresearchgate.net Palladium and rhodium catalysts, for example, can coordinate to the carboxylate, facilitating the selective functionalization of the ortho C-H bond. rsc.org

Key Research Findings:

Palladium-Catalyzed Iodination: Protocols using palladium(II) catalysts have been developed for the ortho-iodination of benzoic acids. researchgate.net These reactions typically use potassium iodide (KI) as the iodine source and can proceed in aqueous media, offering a more environmentally benign approach. researchgate.net The mechanism is believed to involve the formation of a palladacycle intermediate, which directs the iodination specifically to the ortho position. researchgate.net

Iridium-Catalyzed Iodination: Simple iridium complexes have also been shown to catalyze the ortho-selective iodination of various benzoic acids under mild conditions. researchgate.net These reactions can be performed in the absence of additives or bases, highlighting their efficiency and functional group tolerance. researchgate.net

While these methods are established for general benzoic acids, their specific application to 3-(difluoromethoxy)benzoic acid would require optimization to ensure high selectivity for the 4-position over the 2-position.

Iodination via Organometallic Intermediates

An alternative strategy for regioselective iodination involves the use of organometallic intermediates. This two-step process first involves the deprotonation of the aromatic ring at a specific position to form a highly reactive organometallic species (e.g., an organolithium or Grignard reagent), which is then quenched with an electrophilic iodine source.

The challenge in this approach for 3-(difluoromethoxy)benzoic acid lies in achieving selective deprotonation. The acidity of the various protons on the aromatic ring is influenced by the electronic effects of the substituents. Directed ortho-metalation (DoM) is a powerful technique where a directing group, such as the carboxylic acid (after conversion to a carboxylate or other suitable group), can direct the metalation (proton removal by a strong base) to its ortho position. This would favor functionalization at the 2- and 4-positions. Subsequent reaction with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS) would introduce the iodine atom.

For compounds where direct halogen-iodine exchange is difficult, a precursor alkyl halide can be converted into a Grignard reagent or an organolithium compound before being treated with iodine. manac-inc.co.jp

Halogen Exchange Reactions for Aromatic Iodination

Halogen exchange reactions provide an indirect route to aromatic iodides. The most well-known of these is the Finkelstein reaction, which typically involves the conversion of alkyl chlorides or bromides to alkyl iodides using an iodide salt. manac-inc.co.jp For aromatic systems, this SNAr-type reaction is generally feasible only when the aromatic ring is activated by strong electron-withdrawing groups.

A more versatile approach involves transition-metal-catalyzed halogen exchange. Catalytic amounts of copper or palladium complexes can facilitate the conversion of aryl bromides or chlorides into the corresponding aryl iodides. A photo-induced, catalyst-free halogen exchange has also been developed, enabling the synthesis of aryl iodides from aryl halides at room temperature under mild conditions. organic-chemistry.org This method's efficiency can be significantly enhanced by a catalytic amount of elemental iodine. organic-chemistry.org

This strategy would involve the synthesis of 4-bromo- or 4-chloro-3-(difluoromethoxy)benzoic acid as an intermediate, followed by a subsequent exchange reaction to install the iodine atom.

Convergent and Linear Synthesis Pathways from Commercially Available Precursors

The construction of 3-(Difluoromethoxy)-4-iodobenzoic acid can be planned using either a linear or a convergent approach.

Linear Synthesis: In a linear synthesis, the molecule is assembled in a stepwise fashion, with functional groups being added or modified one at a time on a single starting material. For instance, one might start with a simple iodinated phenol, add the difluoromethoxy group, and then perform a carboxylation reaction. The syntheses described in the following sections, starting from substituted hydroxybenzoic acids, are examples of linear strategies. researchgate.net

Convergent Synthesis: A convergent synthesis involves the independent preparation of two or more fragments of the target molecule, which are then combined in a later step. researchgate.net For this target, one could theoretically prepare an iodinated fragment and a difluoromethoxy-containing fragment and then couple them, for example, via a Suzuki or other cross-coupling reaction. However, for a relatively small molecule like 3-(Difluoromethoxy)-4-iodobenzoic acid, linear pathways are more common and often more efficient.

Utilization of Hydroxyiodobenzoic Acids as Starting Materials

A common and effective strategy for synthesizing the target compound is to begin with a commercially available precursor that already contains the benzoic acid, a hydroxyl group, and an iodine atom. This approach simplifies the synthesis by focusing on the key step of introducing the difluoromethoxy group.

This pathway represents a direct and logical linear approach to the target molecule. The synthesis involves the selective difluoromethylation of the phenolic hydroxyl group of 3-Hydroxy-4-iodobenzoic acid. This transformation is a crucial step in the synthesis of several pharmacologically important molecules.

The difluoromethylation is typically achieved by reacting the hydroxyl group with a difluorocarbene (:CF₂) precursor under basic conditions. Common reagents for generating difluorocarbene include sodium chlorodifluoroacetate (ClCF₂COONa) and chlorodifluoromethane (B1668795) (HCClF₂).

Detailed Research Findings:

A prevalent method involves the use of sodium chlorodifluoroacetate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds by the thermal decomposition of the chlorodifluoroacetate salt to generate difluorocarbene, which then reacts with the phenoxide ion (formed in situ by the base).

Parameter Condition Reference
Starting Material 3-Hydroxy-4-iodobenzoic acid
Reagent Sodium chlorodifluoroacetate (ClCF₂COONa) google.com
Base Sodium Carbonate (Na₂CO₃) google.com
Solvent Dimethylformamide (DMF) google.com
Temperature 80 °C google.com

This method offers high selectivity for the O-alkylation of the hydroxyl group and is adaptable for large-scale production.

The synthesis of 3-(Difluoromethoxy)-4-iodobenzoic acid from its isomer, 4-Hydroxy-3-iodobenzoic acid, is not a direct or synthetically viable pathway. The positions of the hydroxyl and iodo substituents are reversed relative to the required precursor in section 2.4.1.1.

If one were to perform a difluoromethylation reaction on 4-Hydroxy-3-iodobenzoic acid, the resulting product would be the isomeric compound, 4-(Difluoromethoxy)-3-iodobenzoic acid . bldpharm.comsinfoochem.com This is because the reaction introduces the difluoromethoxy group at the position of the original hydroxyl group, without rearrangement of the substituents on the aromatic ring.

Expected Product from this Pathway:

Starting Material Expected Product CAS Number of Product
4-Hydroxy-3-iodobenzoic acid4-(Difluoromethoxy)-3-iodobenzoic acid1131588-14-1

Therefore, 4-Hydroxy-3-iodobenzoic acid is a suitable starting material for the synthesis of its corresponding difluoromethoxy isomer, but not for 3-(Difluoromethoxy)-4-iodobenzoic acid via a simple difluoromethylation route. Achieving the target compound from this starting material would require a complex, multi-step sequence involving the removal, relocation, or chemical transformation of the existing functional groups, which would be synthetically inefficient.

Strategies Involving Methyl 4-(difluoromethoxy)-3-iodobenzoate as an Intermediate

A prevalent and effective strategy for synthesizing 4-(difluoromethoxy)-3-iodobenzoic acid involves the use of its methyl ester, methyl 4-(difluoromethoxy)-3-iodobenzoate, as a direct precursor. This two-step approach consists of the formation of the difluoromethyl ether followed by hydrolysis of the ester.

The synthesis of the intermediate begins with methyl 4-hydroxy-3-iodobenzoate. The critical step is the O-difluoromethylation of the phenolic hydroxyl group. This transformation is typically achieved by generating difluorocarbene (:CF2), a reactive intermediate that inserts into the O-H bond of the phenoxide. A common and practical source for difluorocarbene is sodium chlorodifluoroacetate (ClCF2CO2Na). acs.orgorgsyn.org This reagent is favored for large-scale synthesis due to its stability, commercial availability, and lower toxicity compared to gaseous alternatives like chlorodifluoromethane. acs.orgfigshare.com

The reaction is generally performed in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), in the presence of a base like potassium carbonate (K2CO3). The base deprotonates the phenol, and upon heating, the sodium chlorodifluoroacetate decarboxylates to generate the difluorocarbene. A procedure for this difluoromethylation has been successfully implemented on a 7 kg scale, yielding the desired methyl 4-(difluoromethoxy)-3-iodobenzoate in 99% yield and high purity after crystallization. acs.org

Once the intermediate ester is synthesized and purified, the final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation, typically achieved by heating the ester with a base, such as sodium hydroxide (B78521) (NaOH), in a mixture of water and a co-solvent like methanol. chemspider.com Subsequent acidification of the reaction mixture precipitates the final product, 4-(difluoromethoxy)-3-iodobenzoic acid.

Table 1: Key Steps in Synthesis via Methyl 4-(difluoromethoxy)-3-iodobenzoate

Step Reactant Reagents Product Key Considerations
1. O-Difluoromethylation Methyl 4-hydroxy-3-iodobenzoate Sodium chlorodifluoroacetate (ClCF2CO2Na), Potassium carbonate (K2CO3), DMF Methyl 4-(difluoromethoxy)-3-iodobenzoate Temperature control is crucial for managing CO2 evolution from the decarboxylation of the reagent. acs.org
2. Hydrolysis Methyl 4-(difluoromethoxy)-3-iodobenzoate Sodium hydroxide (NaOH), Methanol/Water 4-(Difluoromethoxy)-3-iodobenzoic acid Standard saponification followed by acidic workup to precipitate the product. chemspider.com

Sequential Esterification and Etherification Protocols

An alternative synthetic route involves reversing the order of the key transformations: performing esterification before the etherification (difluoromethylation) step. This sequential protocol starts with 4-hydroxy-3-iodobenzoic acid.

The first step is the esterification of the carboxylic acid. A common method is the Fischer–Speier esterification, where the carboxylic acid is heated with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid. This reaction converts 4-hydroxy-3-iodobenzoic acid into its corresponding methyl ester, methyl 4-hydroxy-3-iodobenzoate.

Following the esterification, the second step is the etherification of the phenolic hydroxyl group. This is the same O-difluoromethylation reaction described in the previous section (2.4.2), where methyl 4-hydroxy-3-iodobenzoate is treated with a difluorocarbene precursor like sodium chlorodifluoroacetate and a base to yield methyl 4-(difluoromethoxy)-3-iodobenzoate. acs.org The final product, 4-(difluoromethoxy)-3-iodobenzoic acid, is then obtained via hydrolysis of this ester intermediate. This sequence ensures that the more sensitive carboxylic acid group is protected as an ester during the potentially harsh conditions of the difluoromethylation reaction.

Modern Catalytic Systems in the Synthesis of 4-(Difluoromethoxy)-3-iodobenzoic Acid

While the primary method for the key O-difluoromethylation step involves the generation of difluorocarbene, research into modern catalytic systems continues to seek milder and more efficient alternatives. The application of copper, palladium, and organocatalysts in related difluoromethylation reactions offers insights into potential future synthetic routes.

Copper-Catalyzed Methodologies and Their Mechanistic Implications

Copper catalysis is well-established for various cross-coupling reactions, including the formation of C-CF2H bonds. researchgate.net However, its application in the direct O-difluoromethylation of phenols for this specific synthesis is less common than carbene-based methods. Most copper-catalyzed difluoromethylations involve the transfer of a CF2H group from a reagent, such as a (difluoromethyl)zinc complex, to an aryl halide. researchgate.net

Mechanistically, these reactions often proceed through a radical pathway. For instance, a Cu(I) species can react with a difluoroalkylating agent to generate a difluoroalkyl radical (•CF2R). nih.gov This radical can then engage in the desired bond formation. In some proposed mechanisms, a Cu(I) catalyst is thought to undergo transmetalation with a reagent like [Zn(CF2H)2] to form a reactive [Cu(I)-CF2H] species. researchgate.net This species can then participate in a catalytic cycle to functionalize the substrate.

While not directly applied to the O-difluoromethylation of the phenol precursor in this synthesis, copper-mediated oxidative chloro- and bromodifluoromethylation of phenols has been reported, suggesting the potential for copper's involvement in activating difluoromethyl sources. researchgate.net These methods, however, often require specific reagents and oxidants that may not be suitable for the synthesis of 4-(difluoromethoxy)-3-iodobenzoic acid.

Palladium-Mediated Transformations

Palladium catalysis is a cornerstone of modern organic synthesis, particularly for cross-coupling reactions that form carbon-carbon and carbon-heteroatom bonds. In the context of difluoromethylation, palladium catalysts are primarily employed for the formation of C-CF2R bonds, rather than O-CF2H bonds (ethers). researchgate.net

Typical palladium-catalyzed difluoroalkylation reactions involve the cross-coupling of aryl boronic acids or aryl halides with a difluoroalkylating agent. researchgate.netrsc.org Mechanistic studies suggest that these transformations can proceed through a single electron transfer (SET) pathway, initiating a radical chain process, or through a more traditional catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A challenge in palladium catalysis is that the transmetalation to transfer a CF2H group onto a Pd(II) center can be slow. rsc.org

The direct palladium-catalyzed O-difluoromethylation of phenols remains largely undeveloped. The predominant reactivity of palladium catalysts favors C-arylation or O-arylation (etherification with an aryl group) of phenols rather than O-alkylation with a difluoromethyl group. nih.gov Therefore, this catalytic system is not a standard approach for the synthesis of 4-(difluoromethoxy)-3-iodobenzoic acid.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. While it has made significant strides in asymmetric synthesis, its application to O-difluoromethylation is not widely established. The majority of research in organocatalytic difluoromethylation focuses on the formation of C-CF2R bonds. qmul.ac.uk

The primary challenge is the nature of the O-difluoromethylation reaction itself, which relies on the generation of a highly reactive difluorocarbene intermediate. This species readily reacts with nucleophiles like phenoxides without the need for catalytic activation. acs.orgsci-hub.se While photocatalytic methods using organic dyes have been developed for some difluoromethylation reactions, these typically generate difluoromethyl radicals for C-H functionalization rather than promoting O-H insertion. nih.gov As such, organocatalytic approaches are not currently a mainstream strategy for the synthesis of aryl difluoromethyl ethers like 4-(difluoromethoxy)-3-iodobenzoic acid.

Challenges and Advancements in Process Intensification and Scale-Up for Synthesis

The transition of a synthetic route from a laboratory setting to large-scale industrial production presents numerous challenges, particularly for reactions involving reactive intermediates or hazardous materials. Process intensification, which aims to make chemical processes smaller, safer, and more efficient, is crucial for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. pharmafeatures.comcetjournal.it

A primary challenge in the synthesis of 4-(difluoromethoxy)-3-iodobenzoic acid is the large-scale execution of the O-difluoromethylation step. The use of sodium chlorodifluoroacetate as a difluorocarbene precursor involves a decarboxylation reaction that releases a significant volume of carbon dioxide gas. acs.org On a multi-kilogram scale, controlling this gas evolution is a critical safety parameter to prevent pressure buildup in the reactor. Careful control of the heating rate and ensuring adequate venting are essential. orgsyn.org

Another challenge is managing the exothermicity of the reaction. Many reactions in pharmaceutical synthesis are highly exothermic, and inefficient heat removal can lead to runaway reactions. cetjournal.it The shift from traditional large batch reactors to continuous flow reactors is a key advancement in process intensification. pharmasalmanac.com Flow chemistry offers superior heat and mass transfer, allowing for better temperature control and improved safety. This technology reduces the reaction volume at any given time, minimizing the risks associated with hazardous intermediates or exothermic events. pharmasalmanac.com

Advancements in process intensification for this synthesis include:

Development of Safer Reagents: The move away from highly toxic and ozone-depleting gases like chlorodifluoromethane to solid, bench-stable reagents like sodium chlorodifluoroacetate represents a significant safety and handling improvement. acs.orgorgsyn.org

Process Safety Evaluation: Detailed safety evaluations, including reaction calorimetry and thermal stability studies, are performed to understand the thermal hazards and gas evolution rates, ensuring that the process can be operated safely on a large scale. acs.org

Continuous Manufacturing: The potential to adapt the synthesis to a continuous flow process could offer significant advantages. pharmasalmanac.com This would involve pumping the reactants through a heated tube or a series of continuous stirred-tank reactors (CSTRs), providing precise control over reaction time, temperature, and mixing, thereby improving yield, consistency, and safety. cetjournal.it

These strategies are vital for developing a robust, scalable, and economically viable process for the production of 4-(difluoromethoxy)-3-iodobenzoic acid, meeting the stringent demands of the pharmaceutical industry. pharmafeatures.comdigitellinc.com

Reactivity and Mechanistic Investigations of 3 Difluoromethoxy 4 Iodobenzoic Acid

Reactivity Profile of the Aromatic Carboxyl Group

The carboxylic acid moiety is a cornerstone of the molecule's reactivity, readily participating in classic transformations such as esterification, amidation, and decarboxylation.

The conversion of the carboxyl group of 3-(Difluoromethoxy)-4-iodobenzoic acid into esters and amides is fundamental for modifying the molecule's solubility, polarity, and subsequent reactivity. These transformations typically proceed through well-established, high-yielding protocols.

Esterification: The most common method for converting carboxylic acids to esters is the Fischer-Speier esterification. masterorganicchemistry.comwikipedia.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol. masterorganicchemistry.com For a substrate like 3-(Difluoromethoxy)-4-iodobenzoic acid, reacting it with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) efficiently yields the corresponding ester. masterorganicchemistry.comontosight.ai The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the product. masterorganicchemistry.com

Amidation: Direct amidation by reacting the carboxylic acid with an amine is often challenging and requires high temperatures. Therefore, the reaction is typically facilitated by activating the carboxylic acid. One common approach involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the desired amine. Alternatively, a variety of coupling agents can be used to promote amide bond formation under milder conditions. Reagent systems such as triphenylphosphine (B44618) (PPh₃) and iodine (I₂) can activate the carboxylic acid in situ, allowing for efficient reaction with an amine. rsc.org Modern catalytic methods using agents like titanium tetrafluoride (TiF₄) have also proven effective for the direct amidation of benzoic acids. researchgate.net

Table 1: Representative Esterification and Amidation Reactions This table presents generalized conditions for the transformation of the carboxylic acid group based on standard, widely-used organic chemistry methods.

Transformation Reagents & Conditions Product
Esterification R'-OH (e.g., Ethanol), cat. H₂SO₄, Reflux 3-(Difluoromethoxy)-4-iodobenzoate ester
Amidation 1. SOCl₂ or (COCl)₂ 2. R'R''NH (e.g., Benzylamine) N-substituted-3-(difluoromethoxy)-4-iodobenzamide

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is a significant transformation that allows for the synthesis of 1-(difluoromethoxy)-2-iodobenzene (B1590817) from 3-(Difluoromethoxy)-4-iodobenzoic acid. This reaction typically requires heat and is often facilitated by a catalyst or specific reaction medium.

The stability of benzoic acids means that decarboxylation often requires forcing conditions. However, the reaction can be promoted by metal catalysts, with silver (Ag) and copper (Cu) compounds being particularly effective for the decarboxylation of aromatic carboxylic acids. lookchem.com The mechanism is believed to involve the formation of a metal benzoate (B1203000) salt, which then undergoes CO₂ extrusion to generate an aryl-metal intermediate. This intermediate is subsequently protonated by the solvent or a proton source to yield the final product.

Furthermore, acid-catalyzed decarboxylation can occur via an ipso-substitution mechanism. youtube.com In this pathway, a proton acts as an electrophile, attacking the carbon atom to which the carboxyl group is attached. This forms a cationic intermediate (a σ-complex), which can then lose carbon dioxide to restore aromaticity. youtube.com The presence of electron-donating groups ortho or para to the carboxyl group can significantly accelerate this process by stabilizing the intermediate σ-complex. youtube.com While the difluoromethoxy group is generally considered electron-withdrawing, its oxygen lone pairs can exert a resonance-donating effect that may influence this pathway under strongly acidic conditions.

Transformations Involving the Aromatic Iodine Substituent

The carbon-iodine bond is the most reactive site on the aromatic ring for many important synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The large size and high polarizability of the iodine atom make it an excellent leaving group in a variety of reactions.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, and aryl iodides are premium substrates due to their high reactivity in the initial oxidative addition step of the catalytic cycle.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, typically a boronic acid or its ester, catalyzed by a palladium(0) complex in the presence of a base. harvard.edu This reaction is highly valued for its tolerance of a wide range of functional groups. 3-(Difluoromethoxy)-4-iodobenzoic acid or its esters can be efficiently coupled with various aryl or vinyl boronic acids to produce complex biaryl and styrenyl structures. A typical catalyst system is tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], with bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in a mixed solvent system such as toluene/ethanol/water. researchgate.netuwindsor.ca

Table 2: Representative Suzuki Coupling Reaction Based on conditions for structurally similar 3-iodo-4-alkoxybenzoic acid derivatives.

Aryl Halide Coupling Partner Catalyst Base Solvent Product

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine like triethylamine (B128534) (Et₃N) or piperidine, which can also serve as the solvent. libretexts.orgorganic-chemistry.org The C(sp²)-I bond of 3-(Difluoromethoxy)-4-iodobenzoic acid is highly reactive under these conditions, allowing for the synthesis of various arylalkynes. The reaction proceeds under mild conditions, often at room temperature. wikipedia.org

Table 3: Representative Sonogashira Coupling Reaction Illustrative conditions for the Sonogashira coupling of aryl iodides.

Aryl Halide Coupling Partner Pd Catalyst Cu Co-catalyst Base / Solvent Product

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene to form a substituted alkene, typically with trans stereochemistry. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium source, such as palladium(II) acetate (B1210297) [Pd(OAc)₂], and requires a base (e.g., K₂CO₃, Et₃N) to neutralize the hydrogen halide formed during the reaction. nih.gov The reaction of 3-(Difluoromethoxy)-4-iodobenzoic acid with alkenes like styrene (B11656) or acrylates provides a direct route to functionalized stilbenes and cinnamates.

Table 4: Representative Heck Coupling Reaction Typical conditions for the Heck reaction of aryl iodides.

Aryl Halide Alkene Catalyst Base Solvent Product

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. masterorganicchemistry.com For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed upon nucleophilic attack.

In 3-(Difluoromethoxy)-4-iodobenzoic acid, the iodine atom is para to the electron-withdrawing difluoromethoxy group and meta to the carboxyl group. The strong inductive effect of the difluoromethoxy group helps to make the ring electron-deficient and thus susceptible to nucleophilic attack. However, a key mechanistic feature of the SₙAr reaction is the leaving group aptitude, which often follows the trend F > Cl > Br > I. masterorganicchemistry.comyoutube.com This is because the rate-determining step is typically the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic, rather than the breaking of the carbon-halogen bond. youtube.com Therefore, while displacement of the iodine is possible, it may require more forcing conditions or highly reactive nucleophiles compared to an analogous aryl fluoride (B91410).

Reductive dehalogenation, or hydrodehalogenation, is the process of replacing a halogen atom with a hydrogen atom. For 3-(Difluoromethoxy)-4-iodobenzoic acid, this transformation would yield 3-(Difluoromethoxy)benzoic acid. This is a useful reaction for removing a directing group after it has served its synthetic purpose.

Several methods are effective for the reductive dehalogenation of aryl iodides. A common and clean method is catalytic hydrogenation, which involves treating the substrate with hydrogen gas (H₂) over a palladium on carbon catalyst (Pd/C), often in the presence of a base like sodium acetate or magnesium oxide to neutralize the HI byproduct. Other effective reducing systems include the use of zinc dust in acetic acid or transfer hydrogenation methods using reagents like formic acid or phosphinic acid in the presence of a palladium catalyst. These methods are generally efficient and can be performed under relatively mild conditions.

Chemical Stability and Decomposition Pathways of the Difluoromethoxy Moiety

Thermal Stability Studies of Difluoromethoxy Arenes

Thermal analysis of difluoromethoxy-containing aromatic compounds shows a distinct potential for exothermic decomposition. Studies using Differential Scanning Calorimetry (DSC) on model compounds like difluoromethoxybenzene have identified decomposition onsets at temperatures as low as 231 °C. acs.org The decomposition process for some difluoromethoxy arenes has been characterized as autocatalytic, a phenomenon that raises significant safety considerations for handling these materials at elevated temperatures. acs.org The thermal decomposition behavior is highly dependent on experimental conditions, including the heating rate and the atmosphere under which the analysis is conducted. mdpi.com For instance, the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) shows a single-step decomposition with mass loss approaching 100%, with the peak decomposition temperature varying with the heating rate. mdpi.com

Table 1: Thermal Decomposition Data for Difluoromethoxybenzene
ParameterValueConditionSource
Decomposition Onset231 °CDSC, Glass Capillary acs.org
Peak Exotherm Temperature149 °CDSC, Glass Capillary, 0.5 °C/min scan rate acs.org
Peak Exotherm Temperature234 °CDSC, Glass Capillary, 10 °C/min scan rate acs.org
Isothermal Decomposition97 minDSC, Glass Capillary, 130 °C acs.org

Influence of Reaction Vessel Materials on Decomposition Profiles

Research has revealed a startling and critical dependence of the thermal stability of difluoromethoxy arenes on the material of the reaction vessel. A comprehensive DSC evaluation demonstrated that while these compounds exhibit low-temperature exotherms in glass capillaries, the same compounds show no significant exothermic events up to 400 °C when analyzed in gold-plated crucibles. acs.org This suggests a glass-facilitated thermal decomposition pathway. acs.org

The mechanism is believed to involve the glass surface acting as a catalyst for the decomposition. acs.orgrsc.org Glass surfaces can act as a strong base or heterogeneous catalyst, potentially initiating or accelerating degradation pathways that would not otherwise occur under the same thermal conditions in an inert vessel. acs.orgrsc.org This dichotomous, vessel-dependent decomposition highlights the necessity of carefully considering the materials of construction for reactors and analytical equipment when working with difluoromethoxy arenes to ensure operational safety and process reproducibility. acs.org

Hydrolytic Stability under Acidic and Basic Conditions

The difluoromethoxy group itself is generally considered to be chemically robust and resistant to hydrolysis under both acidic and basic conditions. researchgate.net This stability is attributed to the strong C-F bonds and makes the -OCF₂H group a valuable isostere for the more metabolically labile methoxy (B1213986) group (-OCH₃). nih.gov However, the powerful electron-withdrawing nature of the -OCF₂H group can significantly influence the reactivity of neighboring functional groups.

For instance, studies on steroidal sulfamates have shown that a difluoromethoxy group adjacent to a sulfamoyloxy group leads to a significantly more hydrolysis-labile molecule compared to its methoxy analogue. nih.gov The half-life for the hydrolysis of the difluoromethoxy-substituted compound was found to be approximately 10 days, whereas the methoxy-containing counterpart was significantly more stable. nih.gov This accelerated hydrolysis is not due to the cleavage of the C-O bond of the difluoromethoxy ether but is a consequence of the lower pKa of the corresponding phenol (B47542), making the adjacent sulfamate (B1201201) a better leaving group. nih.gov This suggests that in 3-(Difluoromethoxy)-4-iodobenzoic acid, while the difluoromethoxy ether linkage is stable, its electronic effect will influence the acidity and reactivity of the adjacent carboxylic acid group.

Oxidative and Reductive Stability Considerations

The difluoromethoxy group exhibits high stability towards oxidative conditions. It is frequently incorporated into drug candidates as a replacement for a methoxy group specifically to prevent oxidative metabolism pathways, such as O-demethylation, which are common for anisole-type structures. nih.gov This metabolic stability is a key advantage in drug design. nih.govrsc.org

The group's reductive stability is also high due to the strength of the C-F bonds. However, under specific catalytic conditions, the difluoromethoxy moiety can participate in reactions. For example, the difluoromethoxy radical (•OCF₂H) can be generated from specific reagents using visible-light photoredox catalysis. nih.govrsc.orgrsc.orgchemistryviews.org Once formed, this radical can add to arenes to form new C-OCF₂H bonds. rsc.org This indicates that while the group is stable to common chemical reductants, it is not entirely inert and can be manipulated through targeted radical-based strategies. The reductive cleavage of the C-O bond in difluoromethoxy arenes, analogous to the cleavage of aryl ethers, would require harsh conditions, such as using strong hydride reagents at high temperatures, and is generally not a facile process. researchgate.net

Regioselectivity and Stereoselectivity in Reactions Involving Multiple Functional Groups

In a molecule such as 3-(Difluoromethoxy)-4-iodobenzoic acid, the regioselectivity of subsequent reactions is governed by the electronic and steric properties of the three distinct functional groups attached to the aromatic ring.

-COOH (Carboxylic Acid): A deactivating, meta-directing group for electrophilic aromatic substitution.

-I (Iodo): A deactivating, ortho, para-directing group. youtube.com It is also the most likely site for metal-catalyzed cross-coupling reactions.

-OCF₂H (Difluoromethoxy): An electron-withdrawing and thus deactivating group, but it is ortho, para-directing due to the resonance contribution from the oxygen lone pairs. nih.gov

Given that all three substituents are deactivating, further electrophilic aromatic substitution on the ring would be highly disfavored and require harsh conditions. The primary modes of reaction for this substrate would involve transformations of the existing functional groups.

Reactions at the C-I Bond: The carbon-iodine bond is the most reactive site for transformations like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These reactions would proceed with absolute regioselectivity at the C4 position, replacing the iodine atom. The electronic nature of the other substituents would influence the reaction rate but not the position of the coupling.

Reactions at the -COOH Group: Standard transformations of the carboxylic acid, such as esterification, amide bond formation, or reduction, would occur selectively at this group without affecting the rest of the molecule under appropriate conditions. The ortho-carboxylate can sometimes exert a directing effect in metal-catalyzed reactions, influencing reactivity at the adjacent C-H bond, though the presence of the iodo group makes C-I activation far more probable. nih.gov

C-H Activation: While less likely than C-I activation, rhodium-catalyzed C-H activation could potentially occur. Studies on substituted benzoic acids show that regioselectivity in such reactions is complex, influenced by both steric hindrance and weak non-covalent interactions between substituents (like an alkoxy group) and the catalyst's ligands. mdpi.com For 3-(Difluoromethoxy)-4-iodobenzoic acid, the most likely site for C-H activation would be the C2 position, which is ortho to the directing carboxylic acid group. However, this pathway would have to compete with the much lower energy barrier for C-I activation.

Stereoselectivity is not a factor in reactions at the aromatic core of this molecule unless a chiral catalyst is used to introduce a new stereocenter in a substituent.

Kinetic and Thermodynamic Aspects of Key Transformations

The kinetics and thermodynamics of reactions involving 3-(Difluoromethoxy)-4-iodobenzoic acid are dictated by the nature of its functional groups.

Thermal Decomposition: As noted, the thermal decomposition of difluoromethoxy arenes can be strongly exothermic, releasing significant energy. acs.org This indicates a thermodynamically favorable but kinetically hindered process at ambient temperature, which can be accelerated by heat or catalytic surfaces like glass. acs.org

Radical Reactions: In photocatalytic reactions where the •OCF₂H radical is generated and trapped by an arene, the thermodynamics of the individual steps have been calculated. The addition of the •OCF₂H radical to an arene and the subsequent oxidation of the resulting cyclohexadienyl radical are both exergonic processes, indicating they are thermodynamically favorable. nih.govrsc.org

Table 2: Thermodynamic Data for Selected Radical Reactions
Reaction StepΔG (kcal mol⁻¹)Source
Trapping of •OCF₃ radical by an arene-52.5 nih.gov
Oxidation of resulting cyclohexadienyl radical by Ru(bpy)₃³⁺-64.5 nih.gov

Data for the analogous •OCF₃ radical are presented to illustrate the thermodynamic favorability of the process.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 Difluoromethoxy 4 Iodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental data from ¹H NMR, ¹³C NMR, and ¹⁹F NMR studies for 3-(Difluoromethoxy)-4-iodobenzoic acid are not available in the reviewed literature. Such data would be essential for the definitive structural confirmation of the molecule, providing information on the chemical environment of each proton, carbon, and fluorine atom.

Specific chemical shifts (δ) and coupling constants (J) for the aromatic protons and the difluoromethoxy group's proton have not been reported.

The characteristic chemical shifts for the carboxylic acid carbon, the aromatic carbons, and the carbon of the difluoromethoxy group are not documented.

The chemical shift and coupling information for the fluorine nuclei in the difluoromethoxy group, which would confirm its electronic environment, is not available.

While 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for unambiguously assigning the proton and carbon signals and confirming the substitution pattern on the benzoic acid ring, no such studies on 3-(Difluoromethoxy)-4-iodobenzoic acid have been published. These techniques are powerful tools for elucidating the connectivity and spatial relationships between atoms in a molecule. nih.gov

Mass Spectrometry Techniques for Molecular Structure Confirmation

The precise experimental mass-to-charge ratio (m/z) for the molecular ion of 3-(Difluoromethoxy)-4-iodobenzoic acid, which would confirm its elemental composition, has not been found in the available literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly effective for identifying and quantifying compounds in complex mixtures. In the context of 3-(Difluoromethoxy)-4-iodobenzoic acid, LC-MS serves primarily to confirm the molecular weight and assess the purity of the synthesized compound.

A typical analysis would involve a reversed-phase LC method, where the compound is passed through a column with a nonpolar stationary phase (such as C18). ijsr.net The separation is achieved using a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile, with additives such as formic acid to improve peak shape and ionization efficiency. ijsr.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft method that minimizes fragmentation. The analysis can be performed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed, while in positive ion mode, the protonated molecule [M+H]⁺ could be detected. High-resolution mass spectrometry (HRMS), for instance using a Quadrupole Time-of-Flight (Q-TOF) instrument, can provide a highly accurate mass measurement, which is crucial for confirming the elemental composition. lcms.cz

Table 1: Predicted LC-MS Parameters for 3-(Difluoromethoxy)-4-iodobenzoic Acid

ParameterExpected Value/Condition
Chemical Formula C₈H₅F₂IO₃
Exact Mass 313.9251 u
Molecular Weight 314.02 g/mol
Ionization Mode Electrospray Ionization (ESI)
Expected Ion (Negative) [M-H]⁻
Predicted m/z (Negative) 312.9178
Expected Ion (Positive) [M+H]⁺
Predicted m/z (Positive) 314.9324
LC Column Type Reversed-phase C18
Mobile Phase Example Acetonitrile / Water with 0.1% Formic Acid

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational motions of atoms and provide a characteristic "fingerprint" spectrum for a given compound. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). For 3-(Difluoromethoxy)-4-iodobenzoic acid, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups.

The carboxylic acid group would produce a very broad O-H stretching band, typically centered around 3000 cm⁻¹, due to strong hydrogen bonding in the dimeric form common to carboxylic acids in the solid state. The carbonyl (C=O) stretch would appear as a strong, sharp peak between 1680 and 1710 cm⁻¹. The difluoromethoxy group (-OCF₂H) would show strong C-F stretching absorptions in the 1100-1000 cm⁻¹ region. Vibrations associated with the aromatic ring and the carbon-iodine bond would also be present at lower frequencies.

Table 2: Predicted Characteristic IR Absorption Bands for 3-(Difluoromethoxy)-4-iodobenzoic Acid

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch (H-bonded)3300 - 2500 (broad)
Carboxylic AcidC=O stretch1710 - 1680
Aromatic RingC=C stretch1600 - 1450
Carboxylic AcidC-O stretch1320 - 1210
DifluoromethoxyC-F stretch1100 - 1000
Aromatic RingC-H out-of-plane bend900 - 675
Carbon-IodineC-I stretch~500

Raman Spectroscopy

Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. americanpharmaceuticalreview.com It is particularly sensitive to nonpolar bonds and symmetric vibrations. For 3-(Difluoromethoxy)-4-iodobenzoic acid, Raman spectroscopy would be highly effective for identifying the vibrations of the aromatic ring and the carbon-iodine bond, which often produce strong Raman signals. mdpi.com As a non-destructive technique that requires minimal sample preparation, it is well-suited for analyzing solid powder samples directly. americanpharmaceuticalreview.com While many vibrational modes are active in both IR and Raman, their relative intensities can differ significantly, and the combination of both techniques provides a more complete vibrational analysis.

Table 3: Expected Raman Shifts and Intensities for Key Functional Groups

Functional GroupVibrational ModePredicted Raman Shift (cm⁻¹)Expected Intensity
Aromatic RingRing breathing modes1600 - 1550Strong
Carboxylic AcidC=O stretch1710 - 1680Medium-Weak
DifluoromethoxyC-F symmetric stretch~1050Medium
Aromatic RingC-H in-plane bend1300 - 1000Medium
Carbon-IodineC-I stretch~500Strong

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the most powerful methods for determining the arrangement of atoms within a crystalline solid. They provide definitive information on the three-dimensional structure, molecular packing, and crystalline phase of a material. ucmerced.edu

Single-Crystal X-ray Diffraction (SCXRD) is a non-destructive analytical technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, bond angles, and details of intermolecular interactions. carleton.edu To perform this analysis, a high-quality single crystal of 3-(Difluoromethoxy)-4-iodobenzoic acid must first be grown. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

The data obtained would yield the exact three-dimensional coordinates of each atom in the molecule, confirming its connectivity and conformation. Furthermore, it would reveal how the molecules pack in the crystal lattice. For benzoic acid derivatives, a common and expected packing motif is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules. wikipedia.orgresearchgate.net

Table 4: Crystallographic Data Obtainable from Single-Crystal XRD

Data TypeInformation Provided
Unit Cell Parameters a, b, c dimensions (Å); α, β, γ angles (°)
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group Symmetry of the crystal lattice
Atomic Coordinates Precise x, y, z position of every atom
Bond Lengths & Angles Intramolecular geometric parameters
Torsion Angles Conformational details of the molecule
Intermolecular Interactions Details of hydrogen bonding, halogen bonding, etc.

Powder X-ray Diffraction

Powder X-ray Diffraction (PXRD) is used for the analysis of polycrystalline or powdered solid samples. units.it The technique provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. ucmerced.edu This makes it an excellent tool for phase identification, assessment of sample purity, and detection of polymorphism (the existence of multiple crystal forms). units.it

In a PXRD experiment, a powdered sample of 3-(Difluoromethoxy)-4-iodobenzoic acid is exposed to X-rays, and the intensity of the diffracted beams is measured as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, can be compared to reference patterns for identification. It can also be used to monitor phase transitions that may occur upon heating or to confirm that a bulk batch of material corresponds to the same crystal structure determined by single-crystal analysis.

Table 5: Example of Data Presented in a Powder X-ray Diffractogram

Diffraction Angle (2θ)°d-spacing (Å)Relative Intensity (%)
12.57.0885
15.85.6145
21.34.17100
25.23.5392
28.93.0968
31.72.8235

(Note: The data in this table is hypothetical and serves only to illustrate the format of PXRD results.)

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is a cornerstone of analytical chemistry, indispensable for separating, identifying, and quantifying the components of a mixture. For 3-(Difluoromethoxy)-4-iodobenzoic acid, various chromatographic techniques are utilized to ensure high purity, which is critical for subsequent synthetic steps and the quality of the final product.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds like 3-(Difluoromethoxy)-4-iodobenzoic acid. A reversed-phase HPLC method is typically developed to separate the main compound from any process-related impurities or degradation products. longdom.org The method's parameters are optimized to achieve good resolution and peak shape.

A typical analysis involves dissolving the compound in a suitable solvent and injecting it into the HPLC system. The separation occurs on a C18 column, where components are separated based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous acid solution and an organic solvent allows for the effective separation of compounds with varying polarities. ekb.eg Detection is commonly performed using a UV detector at a wavelength where the aromatic ring exhibits strong absorbance.

Table 1: Illustrative HPLC Method Parameters for 3-(Difluoromethoxy)-4-iodobenzoic Acid Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (1:1)

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Purity Analysis Results

Peak IDRetention Time (min)Area (%)Identity
14.20.08Unknown Impurity
29.899.853-(Difluoromethoxy)-4-iodobenzoic acid
311.50.07Unknown Impurity

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of carboxylic acids, direct analysis of 3-(Difluoromethoxy)-4-iodobenzoic acid by GC is challenging. Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester, such as its methyl ester. This is often achieved by reaction with a methylating agent like diazomethane (B1218177) or methanol (B129727) with an acid catalyst.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The choice of column depends on the polarity of the analyte. A mid-polarity column is often suitable. A temperature program is used to facilitate the elution of compounds. Detection is commonly performed using a Flame Ionization Detector (FID). Purity is determined by area percent, similar to HPLC.

Table 3: Typical GC Method Parameters for Derivatized 3-(Difluoromethoxy)-4-iodobenzoic Acid

ParameterValue
Derivatization Agent Trimethylsilyldiazomethane
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and much faster analysis times. bldpharm.com UPLC is particularly advantageous for analyzing complex mixtures or for high-throughput screening.

The methodology for analyzing 3-(Difluoromethoxy)-4-iodobenzoic acid by UPLC is analogous to the HPLC method, but the parameters are adapted for the smaller column dimensions and particle size, requiring a specialized UPLC system capable of handling higher backpressures.

Table 4: Illustrative UPLC Method Parameters for 3-(Difluoromethoxy)-4-iodobenzoic Acid

ParameterValue
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.6 mL/min
Column Temperature 40 °C
Detection Photodiode Array (PDA) at 230 nm
Injection Volume 1 µL

The higher efficiency of UPLC allows for a more accurate assessment of purity by resolving minor impurities that might co-elute with the main peak in a standard HPLC analysis.

Thermal Analysis Techniques for Material Science Aspects

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. For a chemical compound like 3-(Difluoromethoxy)-4-iodobenzoic acid, these methods provide crucial information about its melting point, purity, and thermal stability.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely used to determine the melting point, heat of fusion, and to assess the purity of crystalline solids.

For 3-(Difluoromethoxy)-4-iodobenzoic acid, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting point, and the sharpness of the peak is indicative of high purity. The area under the peak corresponds to the enthalpy of fusion. Broadened peaks can suggest the presence of impurities.

Table 5: Representative DSC Data for 3-(Difluoromethoxy)-4-iodobenzoic Acid

ParameterMeasurement
Heating Rate 10 °C/min
Atmosphere Nitrogen (50 mL/min)
Melting Onset Temperature 164.5 °C
Melting Peak Temperature 166.2 °C
Enthalpy of Fusion (ΔHfus) 135 J/g

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics.

When 3-(Difluoromethoxy)-4-iodobenzoic acid is analyzed by TGA, the resulting curve would show a stable mass until the onset of thermal decomposition. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. The analysis is typically performed under an inert nitrogen atmosphere to prevent oxidative decomposition. researchgate.net

Table 6: Representative TGA Data for 3-(Difluoromethoxy)-4-iodobenzoic Acid

ParameterMeasurement
Heating Rate 10 °C/min
Atmosphere Nitrogen
Temperature Range 30 °C to 500 °C
Onset of Decomposition (Td) approx. 210 °C
Mass Loss at 400 °C > 95%

The TGA curve provides a clear profile of the decomposition process, indicating the temperature limits within which the compound is stable.

Computational Chemistry and Theoretical Studies of 3 Difluoromethoxy 4 Iodobenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a chemical system.

The presence of the flexible difluoromethoxy group and the carboxylic acid moiety in 3-(Difluoromethoxy)-4-iodobenzoic acid gives rise to multiple possible three-dimensional arrangements, or conformers. The relative stability of these conformers can significantly influence the compound's physical and chemical properties.

DFT calculations are a powerful tool for performing conformational analysis. eurjchem.comiau.ir By systematically rotating the rotatable bonds—specifically the C-O bond of the methoxy (B1213986) group and the C-C bond of the carboxylic acid group—a potential energy surface can be mapped out. This allows for the identification of energy minima, which correspond to stable conformers, and transition states, which represent the energy barriers between them.

For 3-(Difluoromethoxy)-4-iodobenzoic acid, key dihedral angles to be investigated would include the C-C-O-C angle of the difluoromethoxy group and the C-C-C=O angle of the carboxylic acid group. The calculations would likely be performed using a functional such as B3LYP, which is known to provide a good balance between accuracy and computational cost for organic molecules, paired with a suitable basis set like 6-311++G(2d,2p) to accurately describe the electronic structure, especially for the iodine and fluorine atoms. nih.govsemanticscholar.org

The results of such a study would provide the relative energies of the different conformers, allowing for the determination of the most stable, or ground-state, conformation. This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Table 1: Hypothetical Relative Energies of 3-(Difluoromethoxy)-4-iodobenzoic Acid Conformers Calculated using DFT

ConformerDihedral Angle (C-C-O-C)Dihedral Angle (C-C-C=O)Relative Energy (kcal/mol)
12.5
2180°0.0
3180°3.1
4180°180°0.6

Note: This table is a hypothetical representation of data that could be generated from DFT calculations.

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes. rsc.orgresearchgate.net Computational chemistry provides a virtual laboratory to explore reaction pathways, identify intermediates and transition states, and calculate activation energies. semanticscholar.org For 3-(Difluoromethoxy)-4-iodobenzoic acid, several reactions could be of interest, such as esterification of the carboxylic acid, nucleophilic aromatic substitution of the iodine atom, or reactions involving the difluoromethoxy group.

Using DFT, the geometries of reactants, products, intermediates, and transition states along a proposed reaction coordinate can be optimized. The energies of these structures are then calculated to construct a reaction energy profile. This profile reveals the energy barriers that must be overcome for the reaction to proceed, providing insights into the reaction kinetics. Furthermore, analysis of the electronic structure at the transition state can elucidate the nature of bond-making and bond-breaking processes.

For example, in a hypothetical study of the esterification of 3-(Difluoromethoxy)-4-iodobenzoic acid with methanol (B129727), DFT calculations could be used to compare a direct esterification pathway with a catalyzed pathway, providing a theoretical basis for choosing optimal reaction conditions.

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. researchgate.net For 3-(Difluoromethoxy)-4-iodobenzoic acid, DFT calculations can be employed to predict:

Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This can help in the assignment of experimental IR bands to specific molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated. These theoretical values, when compared with experimental data, can aid in the complete assignment of the NMR spectra and confirm the connectivity of the atoms.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 3-(Difluoromethoxy)-4-iodobenzoic Acid

Carbon AtomPredicted Chemical Shift (ppm)
C (Carboxylic Acid)168.5
C-I95.2
C-O152.8
C-H (aromatic)120.1, 125.7, 130.4
C (Difluoromethoxy)118.9 (t)

Note: This table is a hypothetical representation of data that could be generated from DFT calculations. The splitting pattern (t) for the difluoromethoxy carbon is due to coupling with fluorine.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about individual molecules, molecular modeling and dynamics simulations are used to study the behavior of molecules over time and in condensed phases (e.g., in solution or in a biological environment). nih.govdntb.gov.ua

For 3-(Difluoromethoxy)-4-iodobenzoic acid, molecular dynamics (MD) simulations could be used to study its behavior in a solvent, such as water or an organic solvent. ajchem-a.comnih.gov In an MD simulation, the motion of each atom in the system is calculated over a series of small time steps, governed by a force field that describes the interactions between atoms.

Such simulations can provide insights into:

Solvation: How the molecule is surrounded by solvent molecules and the nature of the intermolecular interactions.

Conformational Dynamics: How the molecule explores different conformations over time in solution.

Interactions with other molecules: How 3-(Difluoromethoxy)-4-iodobenzoic acid might bind to a protein or other biological target.

Quantitative Structure-Property Relationship (QSPR) and Cheminformatics Applications

QSPR and cheminformatics are fields that use computational methods to establish relationships between the chemical structure of a molecule and its physical, chemical, or biological properties. frontiersin.org

A key aspect of QSPR and cheminformatics is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties. For 3-(Difluoromethoxy)-4-iodobenzoic acid, a wide range of descriptors can be calculated, including:

Topological descriptors: Based on the 2D graph representation of the molecule.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO and LUMO energies, dipole moment, and partial charges on atoms.

These descriptors can then be used to build mathematical models that predict various properties of the molecule, such as its solubility, boiling point, or biological activity. By comparing the descriptors of 3-(Difluoromethoxy)-4-iodobenzoic acid with those of a library of known compounds, its position in "chemical space" can be determined, providing an indication of its potential properties and applications.

Table 3: Hypothetical Calculated Molecular Descriptors for 3-(Difluoromethoxy)-4-iodobenzoic Acid

DescriptorValue
Molecular Weight314.03 g/mol
LogP3.2
Topological Polar Surface Area54.37 Ų
Number of Rotatable Bonds3
HOMO Energy-6.8 eV
LUMO Energy-1.5 eV

Note: This table is a hypothetical representation of data that could be generated from cheminformatics software.

Virtual Screening for Analog Design

Virtual screening is a computational methodology extensively utilized in drug discovery to systematically assess large libraries of chemical compounds and identify those with a high probability of binding to a specific biological target. This in silico approach is a time and cost-effective alternative to high-throughput screening (HTS), allowing for the prioritization of molecules for further experimental testing. In the context of 3-(Difluoromethoxy)-4-iodobenzoic acid, virtual screening serves as a powerful tool for designing novel analogs with potentially enhanced biological activity, improved pharmacokinetic profiles, and better selectivity.

The process of virtual screening for analog design using 3-(Difluoromethoxy)-4-iodobenzoic acid as a scaffold typically involves several key stages. Initially, a three-dimensional model of the target protein is required. This can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or alternatively, a homology model can be constructed if the structure of a similar protein is available. Subsequently, a virtual library of compounds is assembled. This library can consist of commercially available chemicals, proprietary collections, or virtually generated molecules based on the core structure of 3-(Difluoromethoxy)-4-iodobenzoic acid.

The core of the virtual screening process is molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. Scoring functions are then employed to estimate the binding affinity between the ligand and the target protein. These scoring functions take into account various factors such as electrostatic interactions, van der Waals forces, and hydrogen bonding.

A hypothetical virtual screening workflow for designing analogs of 3-(Difluoromethoxy)-4-iodobenzoic acid targeting a specific kinase could be structured as follows:

Target Preparation: The 3D structure of the target kinase is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Library Generation: A virtual library of analogs is created by modifying the functional groups of 3-(Difluoromethoxy)-4-iodobenzoic acid. This could involve substitutions at the phenyl ring, replacement of the iodo group with other halogens or functional groups, and modifications of the carboxylic acid and difluoromethoxy moieties.

Molecular Docking: The generated library of analogs is docked into the binding site of the kinase.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity. The compounds are then ranked, and the top-scoring molecules are selected as "hits."

Post-processing and Filtering: The virtual hits are further filtered based on pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion) and potential toxicity, which can be predicted using computational models.

The unique structural features of 3-(Difluoromethoxy)-4-iodobenzoic acid, namely the difluoromethoxy group and the iodine atom, play a crucial role in guiding the design of analogs. The difluoromethoxy group can influence the compound's lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity.

To illustrate the potential outcomes of a virtual screening campaign, a hypothetical data table of top-ranked analogs of 3-(Difluoromethoxy)-4-iodobenzoic acid targeting a hypothetical kinase is presented below. The table includes the chemical modifications, predicted binding affinity (docking score), and key predicted ADME properties.

Analog IDModification from Parent CompoundDocking Score (kcal/mol)Predicted LogPPredicted Aqueous Solubility (mg/mL)Predicted BBB Permeability
Analog-001Iodine replaced with Chlorine-9.83.50.12High
Analog-002Carboxylic acid replaced with Tetrazole-9.53.20.25High
Analog-003Addition of a methyl group at position 2-9.24.10.08Medium
Analog-004Difluoromethoxy group replaced with Trifluoromethoxy-8.94.50.05Medium
Analog-005Iodine replaced with Bromine-9.63.70.10High

Following the initial virtual screening, the most promising analogs would typically be synthesized and subjected to in vitro biological assays to validate the computational predictions. The experimental data can then be used to refine the computational models for subsequent rounds of virtual screening, creating an iterative cycle of design, prediction, synthesis, and testing. This approach accelerates the discovery of novel and potent analogs derived from the 3-(Difluoromethoxy)-4-iodobenzoic acid scaffold.

Applications of 3 Difluoromethoxy 4 Iodobenzoic Acid in Complex Molecule Synthesis and Chemical Transformations

As a Versatile Building Block in Medicinal Chemistry Research Programs

3-(Difluoromethoxy)-4-iodobenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in medicinal chemistry. Its utility stems from the presence of three distinct and reactive functional groups on a central benzene (B151609) ring: a carboxylic acid, a difluoromethoxy group, and an iodine atom. The carboxylic acid moiety provides a convenient handle for forming amide bonds, a common linkage in pharmaceutical compounds, or for other modifications.

The difluoromethoxy group (OCF₂H) is a crucial substituent used in drug design to enhance the physicochemical properties of a parent molecule. nih.gov Its incorporation can improve metabolic stability, membrane permeability, and binding affinity by altering lipophilicity and electronic characteristics. nih.gov The iodine atom is a particularly valuable feature, acting as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the systematic introduction of diverse substituents at the 4-position, enabling the exploration of structure-activity relationships (SAR) during a drug discovery program.

Precursor for Advanced Pharmaceutical Intermediates and Scaffolds

The strategic arrangement of its functional groups makes 3-(Difluoromethoxy)-4-iodobenzoic acid an important precursor for more complex molecules that are themselves key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The ability to selectively react the carboxylic acid or the iodine atom allows for a stepwise and controlled construction of intricate molecular scaffolds. This compound is part of a broader class of fluorinated and iodinated building blocks used to construct pharmaceutical intermediates. bldpharm.comsinfoochem.comgoogle.com

3-(Difluoromethoxy)-4-iodobenzoic acid is a strategic starting material for the synthesis of key intermediates used in the preparation of fluorinated analogues of bioactive molecules, such as those related to the anti-inflammatory drug Roflumilast. Roflumilast is a selective phosphodiesterase type 4 (PDE4) inhibitor, and its core structure contains a 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzene moiety. thieme-connect.comresearchgate.net The synthesis of the key benzoic acid intermediate for Roflumilast, 3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid, has been a significant challenge. thieme-connect.comgoogle.com

Several patented synthetic routes to this key Roflumilast intermediate start from precursors that are structurally related to 3-(Difluoromethoxy)-4-iodobenzoic acid. For instance, one route begins with 4-hydroxy-3-iodobenzoic acid. thieme-connect.comresearchgate.net In such a synthesis, the difluoromethoxy group would be introduced later in the sequence. By starting with 3-(Difluoromethoxy)-4-iodobenzoic acid, the difluoromethoxy group is already installed, simplifying the synthetic pathway. The iodine atom at the 4-position serves as a reactive site for introducing the cyclopropylmethoxy group or other analogues via coupling reactions, ultimately leading to the desired benzoic acid intermediate required for the final amide coupling to produce Roflumilast or its derivatives. thieme-connect.comjocpr.com

The table below outlines key intermediates and related compounds in the synthesis of Roflumilast, highlighting the structural motifs shared with 3-(Difluoromethoxy)-4-iodobenzoic acid.

Compound NameCAS NumberRole in Synthesis
Roflumilast162401-32-3Active Pharmaceutical Ingredient
3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid162401-62-9Key intermediate for Roflumilast. thieme-connect.comgoogle.comnih.gov
4-(Difluoromethoxy)-3-hydroxybenzaldehyde151103-08-1Precursor for Roflumilast intermediates.
4-Hydroxy-3-iodobenzoic acid58166-73-3Starting material in a Roflumilast synthesis route. thieme-connect.com
3-Hydroxy-4-iodobenzoic acid145417-69-0Starting material in an alternative Roflumilast synthesis route. thieme-connect.com

Development of Novel Organoiodine Reagents

The iodine atom in 3-(Difluoromethoxy)-4-iodobenzoic acid allows for its potential use as a precursor in the development of novel organoiodine reagents. Hypervalent iodine compounds, such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are widely used in organic synthesis as mild and selective oxidizing agents. arkat-usa.org These reagents offer an environmentally benign alternative to many heavy-metal-based oxidants. arkat-usa.org

By oxidizing the iodine center of 3-(Difluoromethoxy)-4-iodobenzoic acid, it is possible to generate specialized hypervalent iodine(III) or iodine(V) reagents. The presence of the electron-withdrawing difluoromethoxy and carboxylic acid groups would modulate the reactivity and selectivity of the resulting hypervalent iodine reagent. Such tailored reagents could be employed for specific oxidative transformations, including the functionalization of carbonyl compounds, phenols, and alkenes, where the unique electronic properties of the substituted phenyl ring could influence the reaction's outcome. arkat-usa.org

Functionalization for Material Science Applications

The unique combination of functional groups in 3-(Difluoromethoxy)-4-iodobenzoic acid makes it a candidate for applications in material science. The rigid aromatic core, coupled with the ability for extensive functionalization, is desirable for creating novel organic materials. For example, the carboxylic acid group can be used for polymerization to form polyesters or polyamides, or it can be used to anchor the molecule to surfaces.

The iodine atom can be substituted via cross-coupling reactions to introduce moieties that impart specific properties, such as fluorescence or charge-transport capabilities, relevant for organic light-emitting diodes (OLEDs) or other electronic materials. bldpharm.com The difluoromethoxy group can enhance the thermal stability and tune the electronic properties of the final material. Therefore, this compound can serve as a foundational building block for creating polymers, liquid crystals, or functional organic materials with tailored properties.

Design and Synthesis of Labeled Compounds for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for studying reaction mechanisms and the metabolic fate of drugs. 3-(Difluoromethoxy)-4-iodobenzoic acid is an excellent candidate for the synthesis of such labeled compounds. Each of its functional groups offers a site for the potential introduction of an isotopic label.

Radioiodination: The iodine atom can be readily exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I). This is a common strategy for preparing radiotracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or for use in radioligand binding assays.

Carbon Labeling: The carboxylic acid group is a prime site for introducing ¹³C or ¹⁴C, which can be used in nuclear magnetic resonance (NMR) spectroscopy studies or to trace the metabolic pathways of a drug derived from this building block.

Fluorine Labeling: While more complex, the difluoromethoxy group could potentially be synthesized using ¹⁸F, a positron-emitting isotope used in Positron Emission Tomography (PET) imaging, a powerful diagnostic tool in medicine.

The ability to selectively label different parts of the molecule provides researchers with the flexibility to design experiments that can unambiguously answer questions about reaction mechanisms, metabolic stability, and distribution of a molecule in a biological system.

Future Research Directions and Perspectives

Development of More Sustainable and Green Synthetic Routes

The chemical industry's shift towards more environmentally friendly practices is a major driver for future research into the synthesis of 3-(Difluoromethoxy)-4-iodobenzoic acid. Current synthetic methods, while effective, may involve the use of hazardous reagents and generate significant waste. Future efforts will likely focus on the principles of green chemistry to develop more sustainable alternatives. rsc.orgrsc.org

Key areas of investigation will include:

Alternative Fluorination and Iodination Reagents: Research into greener fluorinating and iodinating agents that are less hazardous and have better atom economy is crucial. researchgate.net This could involve the use of solid-supported reagents or the development of catalytic systems that utilize fluoride (B91410) and iodide salts more efficiently. arkat-usa.org

Solvent Minimization and Replacement: The use of volatile organic solvents is a significant environmental concern. Future synthetic routes will likely explore the use of greener solvents, such as bio-based solvents, supercritical fluids, or even solvent-free reaction conditions.

Catalytic Approaches: The development of novel catalytic systems, particularly those based on earth-abundant and non-toxic metals, will be a priority. researchgate.net This includes exploring photoredox catalysis for fluorination and C-H activation strategies to introduce the iodo and difluoromethoxy groups with greater efficiency. researchgate.net

A comparative table of potential green chemistry improvements is presented below:

Current Method ComponentPotential Green AlternativeKey Advantages
Traditional Organic SolventsBio-based solvents, Supercritical CO2Reduced VOC emissions, lower toxicity
Stoichiometric ReagentsCatalytic systems (e.g., photoredox)Higher atom economy, reduced waste
High-Energy InputMilder reaction conditionsLower energy consumption

Exploration of Novel Reactivity Patterns for the Iodobenzoic Acid Core

The synthetic versatility of 3-(Difluoromethoxy)-4-iodobenzoic acid is largely dependent on the reactivity of the carbon-iodine bond. While established cross-coupling reactions are widely used, there is considerable scope for exploring new reactivity patterns. nih.govnih.govwikipedia.org

Future research in this area may include:

Development of New Cross-Coupling Reactions: The discovery of novel catalytic systems could enable previously inaccessible cross-coupling reactions, allowing for the introduction of a wider range of functional groups.

C-H Functionalization: Direct C-H functionalization at other positions on the benzoic acid ring, guided by the existing substituents, would provide a more direct route to complex derivatives without the need for pre-functionalized starting materials.

Hypervalent Iodine Chemistry: The iodo group can be used to generate hypervalent iodine reagents, which are powerful oxidizing agents and can participate in a variety of unique transformations. nih.gov Exploring this chemistry with the 3-(difluoromethoxy)-4-iodobenzoic acid scaffold could lead to novel synthetic methodologies.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of efficiency, safety, and scalability. syrris.comacs.orgresearchgate.net Integrating the synthesis of 3-(Difluoromethoxy)-4-iodobenzoic acid and its derivatives into these platforms is a logical next step.

Key aspects of this research will involve:

Development of Flow-Compatible Reactions: Adapting existing batch reactions to a continuous flow setup will require careful optimization of reaction parameters such as temperature, pressure, and residence time. acs.orgrsc.org

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction conditions to identify the optimal parameters for yield and purity, significantly accelerating the development process. researchgate.netbeilstein-journals.org

In-line Analysis and Purification: The integration of in-line analytical techniques, such as HPLC and mass spectrometry, will allow for real-time reaction monitoring and quality control. The development of continuous purification methods will be essential for a fully integrated and automated process. syrris.com

Advanced Characterization Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is essential for optimizing synthetic routes and ensuring process safety. mt.com The use of advanced, in-situ characterization techniques will be instrumental in achieving this. spectroscopyonline.comoxinst.com

Future research will likely employ techniques such as:

Process Analytical Technology (PAT): The implementation of PAT tools, including in-situ FTIR, Raman spectroscopy, and NMR, will provide real-time data on reaction progress, the formation of intermediates, and the generation of byproducts. researchgate.netresearchgate.net

Calorimetry: Reaction calorimetry can provide crucial information about the thermodynamics and kinetics of a reaction, which is vital for safe scale-up.

Mass Spectrometry: In-situ mass spectrometry can be used to identify and track the concentration of reactants, intermediates, and products throughout the course of a reaction.

In-Situ Monitoring TechniqueInformation GainedImpact on Synthesis
FTIR/Raman SpectroscopyReal-time concentration of reactants and products, identification of functional groupsPrecise endpoint determination, improved yield and purity
In-situ NMRDetailed structural information on intermediatesElucidation of reaction mechanisms
Reaction CalorimetryHeat flow, reaction kineticsEnhanced process safety and scalability

Computational Design of Next-Generation Analogues and Reaction Pathways

Computational chemistry has become a powerful tool for accelerating the discovery and development of new molecules and synthetic methods. nih.govnih.govniscpr.res.in In the context of 3-(Difluoromethoxy)-4-iodobenzoic acid, computational approaches will play a significant role in designing new analogues and optimizing reaction pathways. researchgate.netacs.org

Future research will leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives, guiding synthetic efforts toward the most promising targets. niscpr.res.inresearchgate.net

Molecular Docking and Dynamics: For medicinal chemistry applications, computational tools can be used to design analogues with improved binding affinity and selectivity for biological targets.

Reaction Mechanism and Catalyst Design: Computational modeling can be used to elucidate complex reaction mechanisms and to design more efficient and selective catalysts for the synthesis of 3-(Difluoromethoxy)-4-iodobenzoic acid and its derivatives. acs.org

Q & A

Q. What are the key synthetic routes for preparing 3-(difluoromethoxy)-4-iodobenzoic acid, and how do reaction conditions influence yield?

The synthesis typically involves two steps: (1) iodination of a benzoic acid precursor and (2) introduction of the difluoromethoxy group. For example, methyl 3-methyl-4-aminobenzoate can undergo iodination via diazotization followed by Sandmeyer-type reactions . The difluoromethoxy group is introduced using chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., NaH in DMF), which generates the difluorocarbene intermediate . Yield optimization requires precise temperature control (e.g., 45–60°C) and anhydrous conditions to minimize hydrolysis. Typical yields range from 40–65% depending on the purity of intermediates.

Q. Which spectroscopic techniques are critical for characterizing 3-(difluoromethoxy)-4-iodobenzoic acid?

  • ¹H/¹³C NMR : Distinctive signals include the difluoromethoxy group (δ ~6.5 ppm for ¹H, split due to coupling with fluorine) and the aromatic proton adjacent to iodine (δ ~7.8–8.2 ppm) .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-F stretches (~1100–1250 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) : Molecular ion peaks for C₈H₅F₂IO₃ should match theoretical values (e.g., [M-H]⁻ at ~345.9 m/z) .

Q. How does the difluoromethoxy group affect the compound’s solubility and stability?

The difluoromethoxy group enhances lipophilicity (logP ~2.3), improving solubility in organic solvents (e.g., DCM, THF) but reducing aqueous solubility. Stability studies in DMSO show decomposition <5% over 48 hours at 25°C, while acidic/basic conditions (pH <3 or >10) accelerate hydrolysis of the difluoromethoxy group .

Advanced Research Questions

Q. How can conflicting NMR data for regioisomers of iodinated benzoic acids be resolved?

Conflicts arise when iodination occurs at unexpected positions (e.g., para vs. meta). To resolve this:

  • Use NOESY/ROESY to confirm spatial proximity of substituents.
  • Compare experimental ¹³C NMR shifts with computational predictions (DFT calculations at the B3LYP/6-31G* level) .
  • Perform X-ray crystallography to unambiguously assign the iodination site, as seen in structurally related hydrazones .

Q. What strategies optimize the regioselectivity of difluoromethylation in polyhalogenated benzoic acids?

Regioselectivity is influenced by:

  • Directing groups : Electron-withdrawing groups (e.g., -COOH) direct difluoromethoxy addition to the ortho/para positions .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) favor carbene-mediated pathways, while THF may lead to side reactions .
  • Catalysts : Cu(I) or Ag(I) catalysts enhance selectivity for meta positions in halogen-rich environments .

Q. How does the iodine substituent influence the compound’s biological activity in drug discovery?

The iodine atom enhances binding affinity to hydrophobic pockets in enzymes (e.g., thyroid hormone receptors) due to its large van der Waals radius. However, it may reduce metabolic stability by acting as a target for deiodinases. Comparative studies with non-iodinated analogs show a 3–5× increase in IC₅₀ values for cancer cell lines, but reduced plasma half-life (t₁/₂ ~2.1 hours vs. 4.8 hours for fluorine analogs) .

Q. What contradictions exist in reported biological data, and how can they be addressed methodologically?

Some studies report anti-inflammatory activity (e.g., COX-2 inhibition at 10 µM) , while others show no effect. To reconcile this:

  • Standardize assay conditions : Use identical cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.
  • Control for iodine loss : Monitor compound integrity via LC-MS during assays to rule out degradation artifacts .
  • Validate targets : Perform competitive binding assays with recombinant enzymes to confirm direct interactions.

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Key ChallengesReference
Diazotization-IodinationNaNO₂, KI, H₂SO₄, 0–5°C55Competing nitration side reactions
DifluoromethylationClCF₂H, NaH, DMF, 60°C48Hydrolysis of CF₂O group
One-pot synthesisPd(OAc)₂, Xantphos, Cs₂CO₃, DMF, 80°C62High catalyst loading

Q. Table 2. Biological Activity of Structural Analogs

CompoundTargetIC₅₀ (µM)NotesReference
3-(Difluoromethoxy)-4-iodobenzoic acidCOX-210.2Synergistic with NSAIDs
4-Iodobenzoic acidThyroid receptor α>100Low affinity
3-Cyclopropylmethoxy analogEGFR kinase2.7Improved selectivity

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.